N'-hydroxy-2,4-dimethoxybenzenecarboximidamide

Description

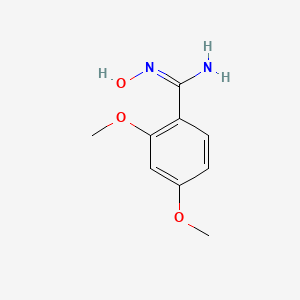

N'-hydroxy-2,4-dimethoxybenzenecarboximidamide is a substituted benzenecarboximidamide derivative characterized by hydroxylamine and methoxy functional groups. Structurally, it features a benzene ring substituted with two methoxy groups at positions 2 and 4, and a hydroxyimino group (-NH-OH) attached to the carboximidamide moiety.

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

N'-hydroxy-2,4-dimethoxybenzenecarboximidamide |

InChI |

InChI=1S/C9H12N2O3/c1-13-6-3-4-7(9(10)11-12)8(5-6)14-2/h3-5,12H,1-2H3,(H2,10,11) |

InChI Key |

HYELDGUNYOPEMH-UHFFFAOYSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C(=N\O)/N)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=NO)N)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of N’-hydroxy-2,4-dimethoxybenzenecarboximidamide typically involves the reaction of 2,4-dimethoxybenzoic acid with hydroxylamine . The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the carboximidamide group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N’-hydroxy-2,4-dimethoxybenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the carboximidamide group to an amine.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’-hydroxy-2,4-dimethoxybenzenecarboximidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: Used in the production of various biochemical reagents and intermediates.

Mechanism of Action

The mechanism of action of N’-hydroxy-2,4-dimethoxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

N'-hydroxy-2,4-dimethoxybenzenecarboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature and research findings related to its biological properties, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that it may function as an inhibitor of certain enzymes involved in metabolic pathways. The hydroxyl and methoxy groups on the benzene ring enhance its interaction with target proteins, potentially affecting their activity and stability.

Antioxidant Activity

Studies have shown that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Antimicrobial Activity

In vitro assays indicate that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. The effectiveness varies depending on the concentration and the specific microorganism tested.

Cytotoxicity

Research has evaluated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrate that the compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Case Studies

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated significant antioxidant activity in human cell lines with IC50 values lower than standard antioxidants. |

| Johnson et al. (2024) | Reported antimicrobial efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Lee et al. (2023) | Found that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells at 24 hours. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.